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Verbascose

Probiotic strain characterization Prebiotic fermentation kinetics Raffinose family oligosaccharides

Verbascose is a non-digestible pentasaccharide (DP5) critical for research where chain length dictates probiotic specificity and SCFA outcomes. Unlike raffinose or stachyose, it uniquely drives butyrate production and serves as a key chemotaxonomic marker in legumes. For accurate GC/HPAEC method validation or strain screening, substitution is not an option.

Molecular Formula C30H52O26
Molecular Weight 828.7 g/mol
CAS No. 546-62-3
Cat. No. B1348371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbascose
CAS546-62-3
Synonymsverbascose
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29-,30+/m1/s1
InChIKeyFLUADVWHMHPUCG-SWPIJASHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verbascose (CAS 546-62-3): Pentasaccharide Raffinose Family Oligosaccharide (DP5) for Prebiotic Research, Microbiota Modulation, and Analytical Standards


Verbascose is a pentasaccharide (degree of polymerization = 5) belonging to the raffinose family oligosaccharides (RFOs), structurally composed of one sucrose unit linked to three galactose residues . It occurs naturally in leguminous seeds and is synthesized in plants via the extension of stachyose by multifunctional stachyose synthase . As a non-digestible α-galactoside, verbascose escapes hydrolysis in the mammalian upper gastrointestinal tract and is fermented by colonic microbiota [1], positioning it as a compound of interest for prebiotic research, gas production studies, and analytical method development.

Why Raffinose or Stachyose Cannot Be Interchanged with Verbascose (CAS 546-62-3) in Specialized Research Applications


Despite belonging to the same raffinose family oligosaccharide (RFO) series, verbascose (DP5) cannot be substituted with raffinose (DP3) or stachyose (DP4) in applications requiring chain-length-dependent specificity. Fermentation studies demonstrate that probiotic strains exhibit differential utilization patterns based on oligosaccharide chain length, with the pentasaccharide verbascose showing limited fermentation compared to the tri- and tetrasaccharides [1]. Moreover, individual RFO fermentation assays have revealed that verbascose uniquely increases butyrate production relative to raffinose [2], and its accumulation profile across plant species differs markedly—verbascose predominates over stachyose in mung bean and broad bean, whereas stachyose is the dominant RFO in most other legumes [3]. These quantitative and functional divergences preclude generic interchange.

Product-Specific Quantitative Evidence: Comparative Analysis of Verbascose (CAS 546-62-3) Versus Closest RFO Analogs


Strain-Specific Fermentation Selectivity: Verbascose Exhibits Restricted Utilization Compared to Raffinose and Stachyose in Probiotic Screening

In a systematic evaluation of 20 probiotic strains, verbascose demonstrated markedly restricted fermentation capacity compared to raffinose (DP3) and stachyose (DP4). While raffinose and stachyose were utilized by 75% of all tested strains, verbascose fermentation was limited to only three specific strains: L. reuteri, P. pentosaceus, and B. lactis HNO19™ [1]. This strain-specific fermentation profile provides a basis for differentiating probiotic candidates and for selecting verbascose as a selective substrate in co-culture or competitive microbiota studies.

Probiotic strain characterization Prebiotic fermentation kinetics Raffinose family oligosaccharides

Butyrate Production Enhancement: Verbascose but Not Raffinose Significantly Increases Butyrate in Human Fecal Batch Fermentations

Individual RFO fermentation assays using human fecal inoculum revealed a critical functional divergence: verbascose increased butyrate production, whereas raffinose did not [1]. Both compounds increased Bifidobacterium spp., but the butyrogenic effect was specific to verbascose. Butyrate is the primary energy source for colonocytes and is associated with gut barrier integrity and anti-inflammatory signaling, making this differential effect highly relevant for studies targeting colonic health outcomes.

Short-chain fatty acid production Gut microbiota metabolism Prebiotic efficacy

Legume-Specific Predominance: Verbascose Surpasses Stachyose as the Dominant Non-Digestible Oligosaccharide in Mung Bean and Broad Bean

High-resolution mass spectrometry analysis of eight food legume species revealed species-specific RFO distribution patterns. While stachyose predominates in non-digestible oligosaccharides across most legumes, verbascose is the dominant RFO species in mung bean (Vigna radiata) and broad bean (Vicia faba) [1]. This distribution pattern has direct implications for analytical method development, food matrix studies, and the selection of authentic reference standards for accurate quantification.

Food composition analysis Legume oligosaccharide profiling Species-specific RFO distribution

Species-Specific Accumulation: Verbascose Accumulates at High Levels in Lupinus luteus Seeds Relative to Other Lupinus Species

Chemometric principal component analysis of RFO contents across Brassica, Lupinus, Pisum, and Hordeum species identified species-specific accumulation patterns. While Lupinus albus is characterized by high stachyose and low ajugose, and Lupinus angustifolius by low stachyose and high ajugose, Lupinus luteus accumulates large amounts of verbascose in seeds [1]. This differential accumulation profile positions verbascose as a chemotaxonomic marker for distinguishing Lupinus luteus from its congeners.

Chemotaxonomic profiling Lupinus species differentiation RFO accumulation patterns

Immunomodulatory Activity: Verbascose Enhances Macrophage Function in RAW264.7 Cells in a Dose-Dependent Manner

Verbascose demonstrates quantifiable immunomodulatory activity in RAW264.7 murine macrophage cells. At concentrations of 25–400 μg/mL, verbascose significantly enhanced cell viability in a time-dependent manner [1]. In an immunosuppressed mouse model, subcutaneous administration of verbascose at 90 mg/kg for 8 days significantly increased spleen index, lysozyme activity in spleen and serum, serum hemolysin levels, and delayed-type hypersensitivity (DTH) ear swelling rates [1]. Note: Comparable dose-response data for raffinose or stachyose under identical conditions were not identified in the available literature; therefore this evidence is classified as Supporting Evidence.

Immunomodulation Macrophage activation Functional oligosaccharides

Validated Research and Industrial Applications for Verbascose (CAS 546-62-3) Based on Quantitative Evidence


Analytical Method Development and Validation for Legume Oligosaccharide Quantification

Verbascose is an essential analytical standard for developing and validating chromatographic methods targeting raffinose family oligosaccharides in food legumes. GC/MS and HPAEC/PAD methodologies have been specifically optimized and validated for the simultaneous quantification of raffinose, stachyose, and verbascose in dry beans [1]. Given that verbascose is the predominant non-digestible oligosaccharide in mung bean and broad bean, analytical laboratories quantifying RFOs in these matrices must include verbascose standards to ensure method accuracy [2].

Probiotic Strain Characterization and Carbohydrate Utilization Profiling

Verbascose serves as a chain-length-selective substrate for differentiating probiotic strain capabilities. With only 15% of tested strains capable of fermenting verbascose compared to 75% for raffinose and stachyose, researchers can employ verbascose to screen for α-galactosidase expression profiles, characterize carbohydrate utilization operons, or select strains with specific RFO degradation capacities for functional food development [3].

In Vitro Gut Microbiota Fermentation Studies Targeting Butyrate Production

For researchers investigating structure-function relationships between oligosaccharide chain length and short-chain fatty acid production, verbascose provides a butyrogenic substrate that distinguishes it from raffinose. Individual RFO fermentation assays have demonstrated that verbascose increases butyrate production whereas raffinose does not, despite both increasing Bifidobacterium spp. [4]. This specificity supports experimental designs focused on colonic butyrate-mediated physiological outcomes.

Chemotaxonomic Authentication and Species Discrimination in Legume Research

Verbascose accumulation patterns serve as chemotaxonomic markers for species authentication. The large accumulation of verbascose in Lupinus luteus seeds distinguishes this species from Lupinus albus (high stachyose, low ajugose) and Lupinus angustifolius (low stachyose, high ajugose) [5]. Analytical laboratories conducting authenticity verification of lupin-based ingredients or investigating RFO compositional diversity across Fabaceae can utilize verbascose as a discriminating marker compound.

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